(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine under controlled conditions.
Attachment of the Amino and Methyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing high-yield cyclization methods to form the piperidine ring.
Continuous Flow Alkylation: Employing continuous flow reactors for the efficient introduction of the dimethylamino group.
Automated Synthesis: Using automated synthesis equipment to streamline the attachment of the amino and methyl groups, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution Reagents: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and oxides.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one: A stereoisomer with similar structure but different spatial arrangement.
2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one: A compound with a similar backbone but lacking chirality.
Uniqueness
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is unique due to its specific chiral centers, which can result in distinct biological and chemical properties compared to its non-chiral or differently chiral counterparts.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGSVXNXQYHDKX-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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